molecular formula C10H11ClO2 B1285315 2-Isopropoxybenzoyl chloride CAS No. 66849-11-4

2-Isopropoxybenzoyl chloride

Cat. No.: B1285315
CAS No.: 66849-11-4
M. Wt: 198.64 g/mol
InChI Key: CIYMDTDRZWFTTL-UHFFFAOYSA-N
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Description

2-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropoxy group at the second position. This compound is primarily used in organic synthesis and research applications.

Scientific Research Applications

Synthesis Applications

  • Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones Synthesis : A study by Lisiak and Młochowski (2009) highlights the use of chloroseleno analogs of 2-Isopropoxybenzoyl chloride in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, demonstrating its utility in creating selenium-containing organic compounds (Lisiak & Młochowski, 2009).

  • Grignard and Organolithium Reagents : Snider (2015) discusses an experiment where students convert methyl 2-iodobenzoyl ester to a phthalide product, showing the practical application of this compound analogs in the modern preparation of Grignard and organolithium reagents (Snider, 2015).

  • Phenanthrene Derivatives Formation : A study by Nagata et al. (2014) found that 2-Arylbenzoyl chlorides, similar to this compound, undergo coupling with alkynes in the presence of a catalyst to form phenanthrene derivatives, an important class of organic compounds (Nagata et al., 2014).

Chemical Analysis and Detection

  • Polymer Inclusive Membranes in Metal Ion Removal : Research by Gajda and Bogacki (2012) explores the use of polymer inclusive membranes containing imidazole derivatives for selective separation and precipitation of metal ions, which could potentially include derivatives of this compound (Gajda & Bogacki, 2012).

  • LC–MS Detection Responses for Estrogens : Higashi et al. (2006) developed a method for determining estrogens in biological fluids using liquid chromatography and mass spectrometry, where compounds like this compound derivatives could potentially enhance detection responses (Higashi et al., 2006).

Pharmaceutical and Organic Synthesis

  • Synthesis of Benzimidazoles : Dudd et al. (2003) investigated the synthesis of 2-phenylbenzimidazole from diamine and benzoic acid, a process where this compound could potentially be applied in creating benzimidazole derivatives (Dudd et al., 2003).

  • Palladium-Catalyzed Intermolecular Coupling : Cho et al. (2000) described the palladium-catalyzed intermolecular coupling of 2-iodobenzoyl chloride with imines to produce isoindolin-1-ones, indicating potential applications for this compound in similar reactions (Cho et al., 2000).

Environmental and Analytical Chemistry

  • Heavy Metal Ion Removal from Waste Solutions : A study by Kimura et al. (2014) on the occurrence of preservatives in rivers highlights the potential environmental relevance of compounds like this compound and its derivatives (Kimura et al., 2014).

Mechanism of Action

Target of Action

2-Isopropoxybenzoyl chloride is a chemical compound used in proteomics research

Biochemical Pathways

Benzoyl chloride compounds are known to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function, but this is speculative and requires further investigation.

Biochemical Analysis

Biochemical Properties

2-Isopropoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound’s reactive chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can alter the activity and function of these biomolecules, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cell function, including alterations in signal transduction pathways and metabolic flux. Studies have demonstrated that this compound can impact the proliferation and differentiation of certain cell types, highlighting its potential as a research tool in cellular biology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through acylation. The compound’s reactive chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This modification can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which should be taken into account in experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including cellular damage and organ dysfunction. It is important to determine the appropriate dosage for specific experimental purposes to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of organic compounds. The compound’s ability to modify proteins and enzymes can influence metabolic flux and alter metabolite levels. Studies have shown that this compound can affect the activity of key metabolic enzymes, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Studies have shown that this compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action .

Preparation Methods

2-Isopropoxybenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-isopropoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Isopropoxybenzoic acid\text{2-Isopropoxybenzoic acid}2-Isopropoxybenzoic acid

Properties

IUPAC Name

2-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYMDTDRZWFTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579669
Record name 2-[(Propan-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66849-11-4
Record name 2-[(Propan-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yloxy)benzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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